

Solubility and stability of Einecs 299-216-8 in different solvents

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Compound of Interest

Compound Name: *Einecs 299-216-8*

Cat. No.: *B15187242*

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An in-depth guide to the solubility and stability of chemical substances is crucial for researchers, scientists, and professionals in drug development. This document provides a framework for understanding and evaluating these critical parameters, though the specific substance for **EINECS 299-216-8** could not be definitively identified through publicly available resources.

Substance Identification

The initial step in assessing solubility and stability is the unambiguous identification of the substance. The European Inventory of Existing Commercial Chemical Substances (EINECS) number provides a regulatory identifier. However, for the given **EINECS 299-216-8**, a corresponding chemical name and CAS number could not be retrieved from the searched databases. Accurate identification is paramount as solubility and stability are inherent physicochemical properties of a specific molecule.

Solubility Profile

Solubility is a fundamental property that dictates a substance's behavior in various media, influencing its absorption, distribution, and formulation possibilities. A comprehensive solubility profile should be established in a range of solvents relevant to its intended application.

Table 1: Hypothetical Solubility Data Presentation

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25	Data not available	HPLC-UV
Phosphate Buffer (pH 7.4)	25	Data not available	Shake-flask
Ethanol	25	Data not available	HPLC-UV
Methanol	25	Data not available	Shake-flask
Dichloromethane	25	Data not available	Gravimetric
Acetone	25	Data not available	HPLC-UV

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized protocol to determine equilibrium solubility is the shake-flask method:

- **Preparation of Supersaturated Solution:** An excess amount of the solid substance is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.
- **Quantification:** The concentration of the dissolved substance in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis after solvent evaporation.
- **Replicate Analysis:** The experiment is performed in triplicate to ensure the reliability of the results.

Stability Profile

The stability of a substance determines its shelf-life and potential degradation pathways, which is critical for ensuring its quality, safety, and efficacy over time. Stability testing involves subjecting the substance to various environmental conditions.

Table 2: Hypothetical Stability Data Presentation (Solid State)

Condition	Duration	Assay (%)	Degradation Products (%)	Appearance
25°C / 60% RH	3 Months	Data not available	Data not available	No change
40°C / 75% RH	3 Months	Data not available	Data not available	No change
Photostability (ICH Q1B)	1.2 million lux hours	Data not available	Data not available	Slight discoloration

Experimental Protocol: Accelerated Stability Testing (ICH Q1A(R2))

Accelerated stability studies are designed to predict the long-term stability of a substance:

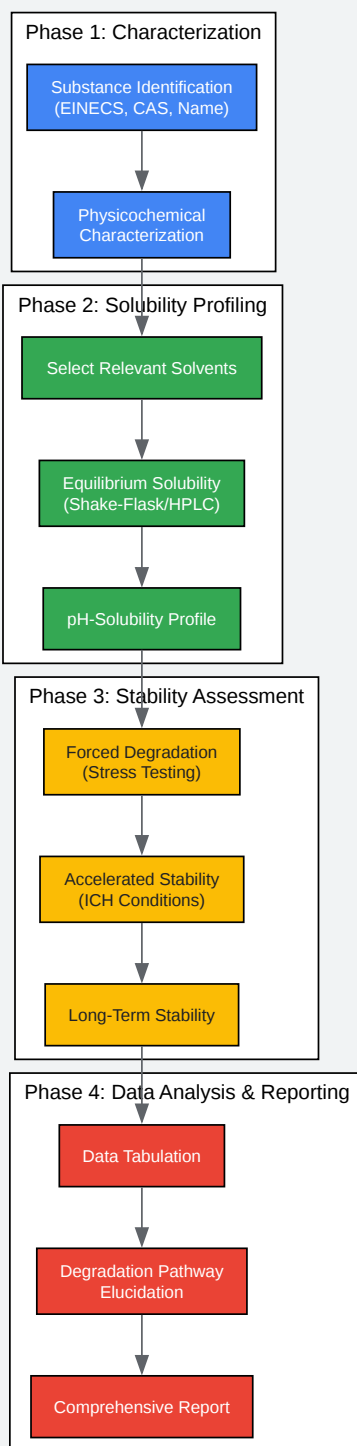
- **Sample Preparation:** The substance is packaged in containers that mimic the proposed storage and distribution packaging.
- **Storage Conditions:** Samples are stored in controlled environmental chambers at elevated temperature and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH.
- **Time Points:** Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).
- **Analysis:** At each time point, the samples are analyzed for various parameters, including:
 - **Assay:** To determine the concentration of the active substance.
 - **Purity:** To identify and quantify any degradation products using techniques like HPLC.
 - **Physical Properties:** To observe any changes in appearance, color, or crystal form.

- **Data Evaluation:** The data is analyzed to establish the degradation rate and to extrapolate the shelf-life under recommended storage conditions.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical substance.

Workflow for Solubility and Stability Assessment



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Caption: A logical workflow for solubility and stability testing.

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